molecular formula C22H21ClN4O3 B15030312 1-(2-chlorobenzyl)-8-(2,5-dimethylphenoxy)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

1-(2-chlorobenzyl)-8-(2,5-dimethylphenoxy)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15030312
M. Wt: 424.9 g/mol
InChI Key: UEALQQTUSLHFIS-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-8-(2,5-dimethylphenoxy)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethylphenoxy group, and a purine-dione core.

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-8-(2,5-dimethylphenoxy)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. The synthetic route typically starts with the preparation of the chlorobenzyl and dimethylphenoxy intermediates, followed by their coupling with the purine-dione core under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-8-(2,5-dimethylphenoxy)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Scientific Research Applications

1-(2-chlorobenzyl)-8-(2,5-dimethylphenoxy)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-8-(2,5-dimethylphenoxy)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-8-(2,5-dimethylphenoxy)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different functional groups or substituents.

    N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine: This compound has a similar chlorobenzyl and dimethylphenoxy structure but differs in its core structure and functional groups.

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-8-(2,5-dimethylphenoxy)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H21ClN4O3/c1-13-9-10-14(2)17(11-13)30-21-24-19-18(25(21)3)20(28)27(22(29)26(19)4)12-15-7-5-6-8-16(15)23/h5-11H,12H2,1-4H3

InChI Key

UEALQQTUSLHFIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl

Origin of Product

United States

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